N-{2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-{2-[(1E)-1-CYANO-2-(4-FLUOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-1-CYANO-2-(4-FLUOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions.
Addition of the Fluorophenyl and Methylphenyl Groups: These groups are typically introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-1-CYANO-2-(4-FLUOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-{2-[(1E)-1-CYANO-2-(4-FLUOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-CYANO-2-(4-FLUOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]cyclohexanecarboxamide
- tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
N-{2-[(1E)-1-CYANO-2-(4-FLUOROPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H16FN3OS |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16FN3OS/c1-13-3-7-16(8-4-13)19-21(24-14(2)26)27-20(25-19)17(12-23)11-15-5-9-18(22)10-6-15/h3-11H,1-2H3,(H,24,26)/b17-11+ |
InChI Key |
PIRLPHOHFDFHCN-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC=C(C=C3)F)C#N)NC(=O)C |
Origin of Product |
United States |
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